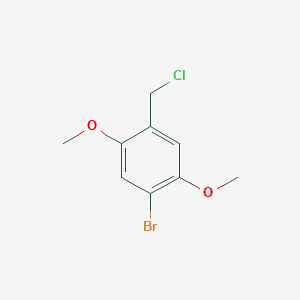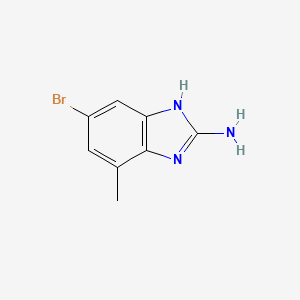![molecular formula C23H19ClN4O3 B2835809 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide CAS No. 923675-05-2](/img/structure/B2835809.png)
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C23H19ClN4O3 and its molecular weight is 434.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
Compounds related to pyrimidinones and their derivatives, such as the one , have been synthesized and studied for their potential antimicrobial, anti-inflammatory, and cytotoxic activities. For example, a study on the synthesis and antimicrobial activity of new pyrimidinone and oxazinone derivatives fused with thiophene rings using citrazinic acid as a starting material demonstrated that these compounds exhibit good antibacterial and antifungal activities, comparable to known antibiotics like streptomycin and fusidic acid (A. Hossan et al., 2012). Another study synthesized pyrimidinones as anti-inflammatory agents, showing good anti-inflammatory activity comparable to Prednisolone® (A. Amr et al., 2007).
Anticancer Research
Pyrimidinone derivatives have also been explored for their anticancer properties. For instance, new 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives were synthesized and exhibited cytotoxic activities against human liver and breast cancer cell lines (Z. Kökbudak et al., 2020).
Radioligand and Imaging
In the context of radioligand development for imaging, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including DPA-714, has been reported as selective ligands for the translocator protein (18 kDa), highlighting the potential of pyrimidine derivatives in diagnostic imaging and neuroscience research (F. Dollé et al., 2008).
Antifolate Research
Furthermore, 5-deaza analogues of aminopterin and folic acid, which include pyrimidine derivatives, have been synthesized and shown to possess significant anticancer activity, indicating the relevance of such compounds in chemotherapy research (T. Su et al., 1986).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid, which is then reacted with m-toluidine to form the intermediate. The intermediate is then reacted with acetic anhydride to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "m-toluidine", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with barbituric acid in the presence of a catalyst to form 4-chlorobenzylbarbituric acid.", "Step 2: Reaction of 4-chlorobenzylbarbituric acid with m-toluidine in the presence of a base to form the intermediate.", "Step 3: Reaction of the intermediate with acetic anhydride in the presence of a catalyst to form the final product." ] } | |
CAS番号 |
923675-05-2 |
分子式 |
C23H19ClN4O3 |
分子量 |
434.88 |
IUPAC名 |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C23H19ClN4O3/c1-15-4-2-5-18(12-15)26-20(29)14-27-19-6-3-11-25-21(19)22(30)28(23(27)31)13-16-7-9-17(24)10-8-16/h2-12H,13-14H2,1H3,(H,26,29) |
InChIキー |
ILKWIALMUMKANU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-difluorophenyl)-2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2835726.png)
![2-{[(3-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B2835727.png)

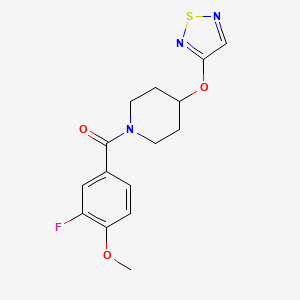
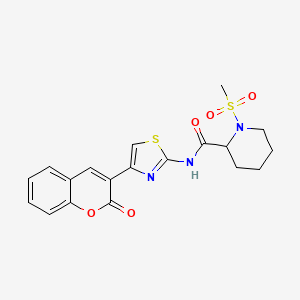
![N~4~-(4-fluorophenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2835732.png)
![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2835736.png)
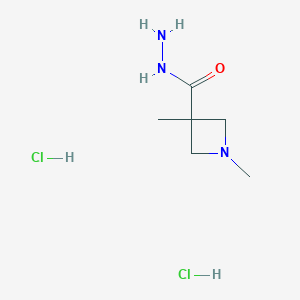
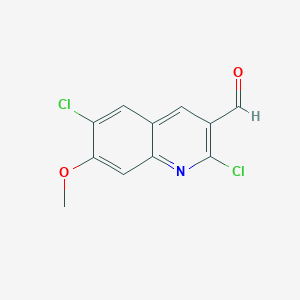
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2835745.png)
![2-(4-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2835746.png)
![N-(1-cyanocyclopentyl)-6-cyclopropyl-3-(2,2-dimethylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2835747.png)
